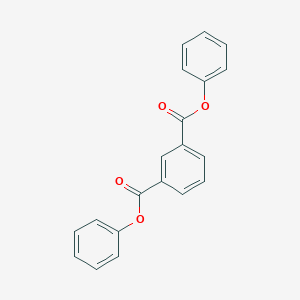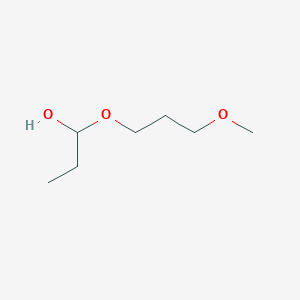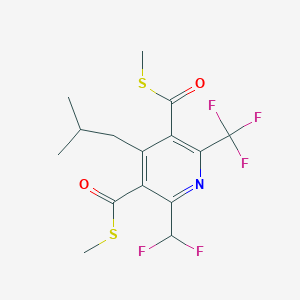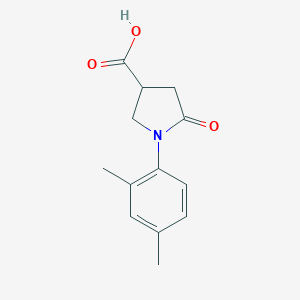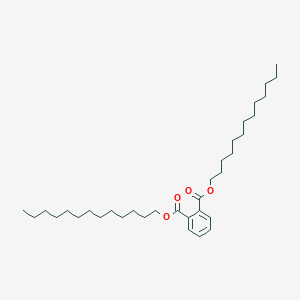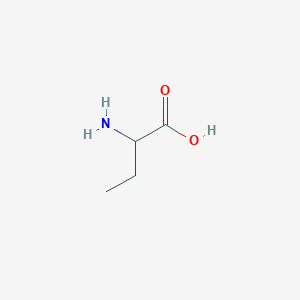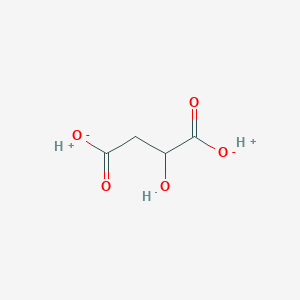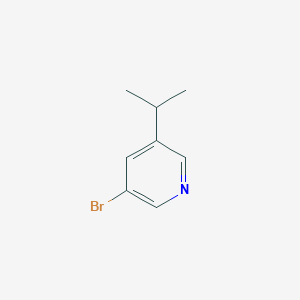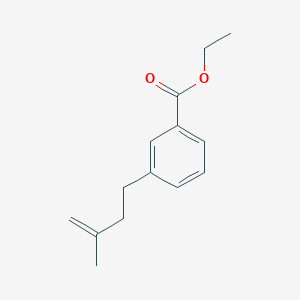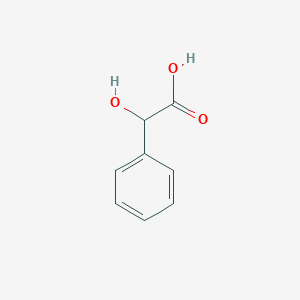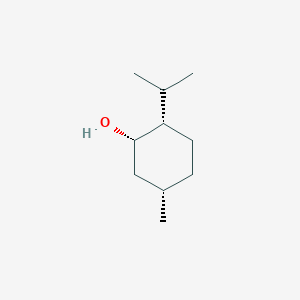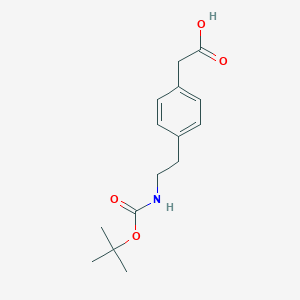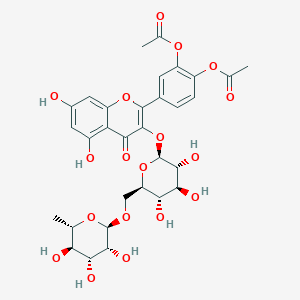![molecular formula C14H20N2 B166166 1-Benzyl-1,7-diazaspiro[4.4]nonane CAS No. 128244-01-9](/img/structure/B166166.png)
1-Benzyl-1,7-diazaspiro[4.4]nonane
Übersicht
Beschreibung
“1-Benzyl-1,7-diazaspiro[4.4]nonane” is a chemical compound with the molecular formula C14H20N2 . It is also known as “1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride” with the molecular formula C14H22Cl2N2 .
Synthesis Analysis
The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, such as 1-Benzyl-1,7-diazaspiro[4.4]nonane, has been described in several studies . One method involves a domino radical bicyclization process, which involves the formation and capture of alkoxyaminyl radicals . Another method involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-1,7-diazaspiro[4.4]nonane” can be analyzed using its InChI code: 1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H . This code provides information about the connectivity, hydrogen atom positions, and stereochemistry of the molecule.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions : A study by Schönberg, Singer, and Eckert (1980) explored the photochemical epoxidation of a carbonyl group using 1,4-diazaspiro[4.4]nonane, a compound related to 1-Benzyl-1,7-diazaspiro[4.4]nonane, highlighting its stability and reactivity under certain conditions (Schönberg, Singer, & Eckert, 1980).
Anticonvulsant Agents : Lazić et al. (2017) examined the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents. This research included spectroscopic characterization and density functional theory (DFT) calculations (Lazić et al., 2017).
Synthesis Methods : Ji Zhiqin (2004) improved the synthesis method of Diazaspiro[4.4] nonane, involving a series of reactions starting from malononitrile. This method offers higher efficiency and better yield, which is relevant to the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Ji Zhiqin, 2004).
Molecular Structure Analysis : The molecular structure of certain derivatives of 1,7-diazaspiro[4.4]nonane was analyzed by Silaichev et al. (2013), offering insights into the crystal and molecular structures of these compounds, which is crucial for understanding the properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane (Silaichev et al., 2013).
Antitubercular Agents : Wang et al. (2020) identified benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents, demonstrating the potential medical applications of compounds related to 1-Benzyl-1,7-diazaspiro[4.4]nonane (Wang et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZAKHJUGTXWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576070 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,7-diazaspiro[4.4]nonane | |
CAS RN |
128244-01-9 | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128244-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

